molecular formula C18H23FN2O4S B15181506 (3alpha)-(1)-10-Fluoro-D-homo-20,21-dinor-15(14H,15H)-oxaeburnamenine monomethanesulphonate CAS No. 94292-00-9

(3alpha)-(1)-10-Fluoro-D-homo-20,21-dinor-15(14H,15H)-oxaeburnamenine monomethanesulphonate

Cat. No.: B15181506
CAS No.: 94292-00-9
M. Wt: 382.5 g/mol
InChI Key: FSIXYXUTJPJDKE-DHYDJSQFSA-N
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Description

(3alpha)-(+/-)-10-fluoro-D-homo-20,21-dinor-15(14H,15H)-oxaeburnamenine monomethanesulfonate is a synthetic compound that belongs to the class of fluorinated alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3alpha)-(+/-)-10-fluoro-D-homo-20,21-dinor-15(14H,15H)-oxaeburnamenine monomethanesulfonate typically involves multiple steps, including:

    Fluorination: Introduction of the fluorine atom at the 10th position using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Cyclization: Formation of the oxaeburnamenine core through intramolecular cyclization reactions.

    Sulfonation: Addition of the monomethanesulfonate group using methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production may involve optimization of these synthetic routes to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

(3alpha)-(+/-)-10-fluoro-D-homo-20,21-dinor-15(14H,15H)-oxaeburnamenine monomethanesulfonate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions with reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3alpha)-(+/-)-10-fluoro-D-homo-20,21-dinor-15(14H,15H)-oxaeburnamenine monomethanesulfonate involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (3alpha)-(+/-)-10-fluoro-D-homo-20,21-dinor-15(14H,15H)-oxaeburnamenine
  • (3alpha)-(+/-)-10-fluoro-D-homo-20,21-dinor-15(14H,15H)-oxaeburnamenine sulfate
  • (3alpha)-(+/-)-10-fluoro-D-homo-20,21-dinor-15(14H,15H)-oxaeburnamenine hydrochloride

Uniqueness

The monomethanesulfonate group in (3alpha)-(+/-)-10-fluoro-D-homo-20,21-dinor-15(14H,15H)-oxaeburnamenine monomethanesulfonate may confer unique properties such as increased solubility or altered biological activity compared to its analogs.

Properties

CAS No.

94292-00-9

Molecular Formula

C18H23FN2O4S

Molecular Weight

382.5 g/mol

IUPAC Name

(20S)-5-fluoro-17-oxa-1,11-diazapentacyclo[9.7.2.02,7.08,19.015,20]icosa-2(7),3,5,8(19)-tetraene;methanesulfonic acid

InChI

InChI=1S/C17H19FN2O.CH4O3S/c18-12-3-4-15-14(8-12)13-5-7-19-6-1-2-11-9-21-10-20(15)17(13)16(11)19;1-5(2,3)4/h3-4,8,11,16H,1-2,5-7,9-10H2;1H3,(H,2,3,4)/t11?,16-;/m0./s1

InChI Key

FSIXYXUTJPJDKE-DHYDJSQFSA-N

Isomeric SMILES

CS(=O)(=O)O.C1CC2COCN3C4=C(C=C(C=C4)F)C5=C3[C@H]2N(C1)CC5

Canonical SMILES

CS(=O)(=O)O.C1CC2COCN3C4=C(C=C(C=C4)F)C5=C3C2N(C1)CC5

Origin of Product

United States

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